

# Spectroscopic Analysis of Isopropyl Lauroyl Sarcosinate: A Technical Guide

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## Compound of Interest

Compound Name: *Isopropyl lauroyl sarcosinate*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Isopropyl Lauroyl Sarcosinate**, a versatile emollient and skin conditioning agent used in the cosmetic and pharmaceutical industries.<sup>[1][2][3][4]</sup> Due to the limited availability of public spectroscopic data for this specific compound, this document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy and presents predicted spectral data based on its chemical structure and analysis of related compounds.

## Chemical Structure and Properties

**Isopropyl Lauroyl Sarcosinate** (CAS No. 230309-38-3) is the ester of lauroyl sarcosine and isopropyl alcohol. Its molecular formula is  $C_{18}H_{35}NO_3$ , and it has a molecular weight of 313.48 g/mol.<sup>[2][5][6]</sup> The molecule consists of a long C12 fatty acid chain (lauroyl group) linked to a sarcosine (N-methylglycine) backbone, which is further esterified with an isopropyl group. This amphiphilic structure imparts its surfactant and emollient properties.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1H$  NMR,  $^{13}C$  NMR, and FT-IR spectral data for **Isopropyl Lauroyl Sarcosinate**. These predictions are based on standard chemical shift and vibrational frequency correlations and data from analogous structures like sodium N-lauroylsarcosinate and N-lauroylsarcosine.<sup>[7][8][9][10][11][12]</sup>

**Table 1: Predicted  $^1\text{H}$  NMR Data for Isopropyl Lauroyl Sarcosinate (in  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.0	septet	1H	$-\text{CH}(\text{CH}_3)_2$
~4.1	s	2H	$-\text{N}-\text{CH}_2-\text{COO}-$
~3.0	s	3H	$-\text{N}-\text{CH}_3$
~2.3	t	2H	$-\text{CO}-\text{CH}_2-$
~1.6	m	2H	$-\text{CO}-\text{CH}_2-\text{CH}_2-$
~1.2-1.4	m	16H	$-(\text{CH}_2)_8-$
~1.2	d	6H	$-\text{CH}(\text{CH}_3)_2$
~0.9	t	3H	$-\text{CH}_3$ (lauroyl)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for Isopropyl Lauroyl Sarcosinate (in  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~173	-CO-N- (Amide)
~170	-COO- (Ester)
~68	-CH(CH <sub>3</sub> ) <sub>2</sub>
~50	-N-CH <sub>2</sub> -
~35	-N-CH <sub>3</sub>
~34	-CO-CH <sub>2</sub> -
~32	-(CH <sub>2</sub> ) <sub>n</sub> -
~29	-(CH <sub>2</sub> ) <sub>n</sub> -
~25	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
~23	-CH <sub>2</sub> -CH <sub>3</sub>
~22	-CH(CH <sub>3</sub> ) <sub>2</sub>
~14	-CH <sub>3</sub> (lauroyl)

**Table 3: Predicted FT-IR Data for Isopropyl Lauroyl Sarcosinate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2955, ~2925, ~2855	Strong	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1645	Strong	C=O stretch (amide)
~1465	Medium	C-H bend (alkane)
~1180	Medium	C-O stretch (ester)

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of **Isopropyl Lauroyl Sarcosinate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure of **Isopropyl Lauroyl Sarcosinate**.

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)
- 5 mm NMR tubes
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **Isopropyl Lauroyl Sarcosinate** in 0.6 mL of  $\text{CDCl}_3$  in a clean, dry NMR tube.
- Instrument Setup:
  - Tune and shim the spectrometer for the  $\text{CDCl}_3$  sample.
  - Set the temperature to 298 K.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters:
    - Pulse sequence: zg30
    - Number of scans: 16
    - Relaxation delay (d1): 1 s

- Acquisition time: ~4 s
- Spectral width: ~16 ppm
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters:
    - Pulse sequence: zgpg30
    - Number of scans: 1024
    - Relaxation delay (d1): 2 s
    - Spectral width: ~240 ppm
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the spectra.
  - Reference the  $^1\text{H}$  spectrum to the residual  $\text{CHCl}_3$  peak at 7.26 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  peak at 77.16 ppm.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Isopropyl Lauroyl Sarcosinate**.

Instrumentation:

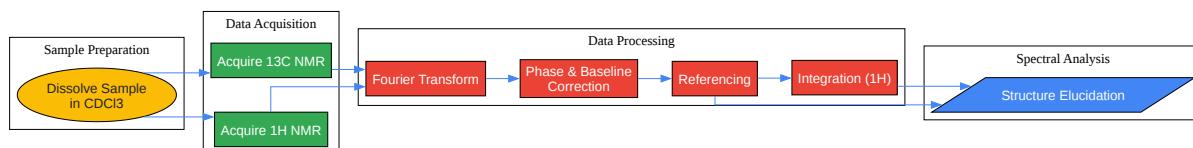
- FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small drop of neat **Isopropyl Lauroyl Sarcosinate** liquid directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum:
  - Acquire the FT-IR spectrum of the sample.
  - Typical parameters:
    - Spectral range: 4000-400  $\text{cm}^{-1}$
    - Resolution: 4  $\text{cm}^{-1}$
    - Number of scans: 16
- Data Processing:
  - The software will automatically perform a background subtraction.
  - Identify and label the major absorption peaks.

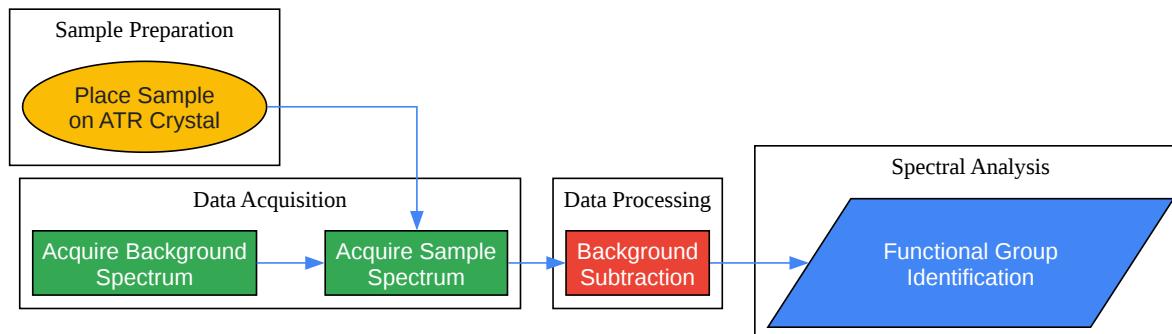
## Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of **Isopropyl Lauroyl Sarcosinate**.



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Caption: NMR Spectroscopy Experimental Workflow.

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Caption: FT-IR Spectroscopy Experimental Workflow.

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